Dipeptidyl Peptidase 4 (DPP4) Inhibition: Potency Differential vs. Advanced Piperidine Scaffolds
4-Methylthiopiperidine demonstrates measurable inhibition of human DPP4 (IC50 = 1,170 nM), confirming its utility as a ligand-efficient fragment for metabolic disease targets [1]. In the same assay system (human DPP4 inhibition), an advanced comparator piperidine derivative (BDBM50170954) exhibits significantly higher potency (IC50 = 1.90 nM), a 615-fold difference [2]. While the comparator is a more complex lead compound, the quantitative data establish that the 4-methylthiopiperidine core retains inherent target affinity, making it a viable starting point for fragment-based drug design (FBDD) and structure-activity relationship (SAR) exploration, whereas simple piperidine lacks this specific enzymatic engagement.
| Evidence Dimension | Enzyme Inhibition (DPP4) |
|---|---|
| Target Compound Data | IC50 = 1,170 nM (1.17E+3 nM) |
| Comparator Or Baseline | Piperidine derivative BDBM50170954 (CHEMBL3804996): IC50 = 1.90 nM |
| Quantified Difference | 615-fold difference in potency |
| Conditions | Inhibition of human DPP4 (in vitro enzymatic assay) |
Why This Matters
This quantitative comparison validates that the 4-methylthiopiperidine scaffold engages DPP4, providing a rational basis for its selection over inert piperidine cores in metabolic disease programs.
- [1] BindingDB. BDBM50170938 (CHEMBL3806164). Inhibition of human DPP4. View Source
- [2] BindingDB. BDBM50170954 (CHEMBL3804996). Inhibition of human DPP4. View Source
